Oxetane-2,2-dicarboxylic acid diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

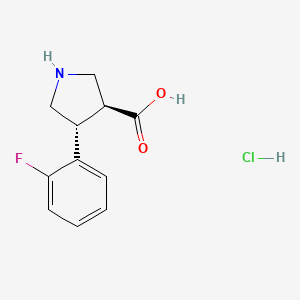

Oxetane-2,2-dicarboxylic acid diethyl ester is a type of oxetane-containing compound (OCC). Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . More than 600 different OCC are found in nature; they are produced by microorganisms, and also found in marine invertebrates and algae .

Synthesis Analysis

The synthesis of oxetane rings, including this compound, can be achieved via various methods. One efficient strategy involves the use of rhodium-catalysed O–H insertion and C–C bond forming cyclisation . This method has been used to prepare a wide variety of oxetane 2,2-dicarboxylates in high yields, including functionalized 3-/4-aryl- and alkyl-substituted oxetanes and fused oxetane bicycles .Molecular Structure Analysis

Oxetanes are cyclobutanes containing one oxygen atom in a molecule . The oxetane ring is a four-membered ring consisting of three carbon atoms and one oxygen atom . The structure of the oxetane ring and its properties can impart significant characteristics in a medicinal chemistry context .Chemical Reactions Analysis

Oxetanes, including this compound, can undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .科学的研究の応用

Synthesis of Functional Oxetane Derivatives

Oxetane derivatives, including Oxetane-2,2-dicarboxylic acid diethyl ester, have been synthesized to explore new chemical spaces with diverse functional groups. Through rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, a variety of disubstituted oxetanes with ester, amide, nitrile, aryl, sulfone, and phosphonate substituents have been prepared. These oxetane derivatives serve as key fragments or building blocks in drug discovery, showcasing the molecule's versatility and its role in probing unexplored chemical territories (Davis, Croft, & Bull, 2015).

Enhancement of Drug Properties

Oxetane incorporation into drug molecules can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a strategic advantage in drug design. For instance, replacing gem-dimethyl or carbonyl groups with oxetane can increase aqueous solubility and reduce metabolic degradation rates. The structural modification by oxetane also affects conformational dynamics, favoring certain stereochemical arrangements over others. This adaptability has led to the exploration of oxetanes in improving the physicochemical properties of pharmaceuticals, providing a foundation for their broader application in chemistry and drug discovery (Wuitschik et al., 2010).

Medicinal Chemistry Applications

The oxetane ring has been identified as a bioisostere for the carbonyl group, with oxetan-3-ol and its derivatives being explored as potential carboxylic acid surrogates. This exploration aims to leverage oxetane's unique properties to develop novel compounds with desired biological activities, highlighting its significance in the design of new therapeutics. The synthesis and evaluation of oxetane derivatives have demonstrated their promise in substituting traditional functional groups, underscoring the ring's utility in medicinal chemistry and its potential to influence drug development strategies (Lassalas et al., 2017).

Recent Advances in Oxetane Chemistry

Recent research has further explored the synthesis, reactivity, and application of oxetanes in medicinal chemistry, emphasizing the ring's dual nature as both a stable motif and a reactive intermediate. The oxetane ring's ability to undergo ring-opening reactions makes it a valuable synthetic intermediate, while its stability and influence on drug-like properties highlight its role in drug design. Advances in oxetane chemistry continue to reveal its potential as a versatile building block for the synthesis of complex molecules and its significant impact on the development of new drugs and materials (Bull et al., 2016).

作用機序

Target of Action

Oxetane motifs have been widely adopted in medicinal chemistry programs , suggesting that they interact with a variety of biological targets.

Mode of Action

Oxetanes are known to be formed through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide followed by ring opening .

Biochemical Pathways

The formation of oxetanes is known to involve the cyclization step forming a c−o or c−c bond .

Pharmacokinetics

Oxetanes are known for their small, polar nature and well-defined 3-d shape , which could influence their pharmacokinetic properties.

Result of Action

Oxetanes are known to often afford improved solubility and physicochemical properties .

Action Environment

The formation of oxetanes has been shown to require moderate heating , suggesting that temperature could be an important environmental factor.

将来の方向性

Oxetanes, including Oxetane-2,2-dicarboxylic acid diethyl ester, are attracting the attention of pharmacologists, physicians, and chemists as important motives for discovering new drugs . Their interesting physicochemical properties make them promising candidates for future research and development .

生化学分析

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Oxetane-2,2-dicarboxylic acid diethyl ester at different dosages in animal models have not been reported . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized .

特性

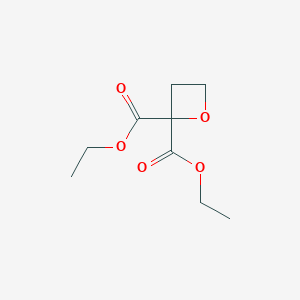

IUPAC Name |

diethyl oxetane-2,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWLIEZOUHUGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384465-73-9 |

Source

|

| Record name | 2,2-diethyl oxetane-2,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2684383.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)

![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)

![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)

![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)